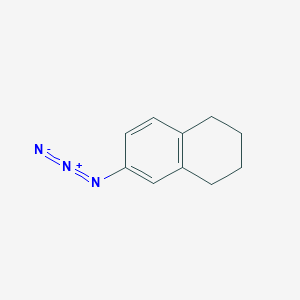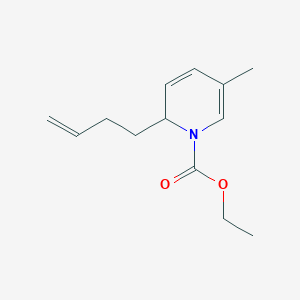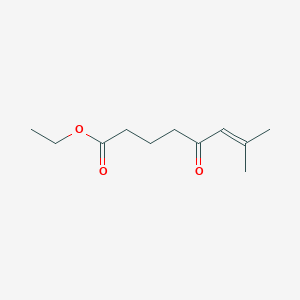![molecular formula C26H23OP B14302986 Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- CAS No. 119100-22-0](/img/structure/B14302986.png)
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides, commonly known as Wittig reagents. These compounds are characterized by the presence of a phosphorus atom bonded to a carbon atom, which in turn is bonded to other substituents. Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- is used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- can be synthesized through the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction proceeds as follows :
[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]
In this reaction, the phosphorane is generally not isolated but used in situ. Potassium tert-butoxide and sodium amide can also be used as bases for this reaction .
Industrial Production Methods
Industrial production methods for phosphorane, [(2-methoxyphenyl)methylene]triphenyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes. The general reaction is as follows :
[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]
Common Reagents and Conditions
The Wittig reaction typically uses solvents such as tetrahydrofuran (THF) or diethyl ether. The reaction conditions are mild, and the reaction proceeds at room temperature or slightly elevated temperatures .
Major Products
The major products of the Wittig reaction involving phosphorane, [(2-methoxyphenyl)methylene]triphenyl- are alkenes and triphenylphosphine oxide. The formation of the carbon-carbon double bond is highly selective and yields the desired alkene product .
Wissenschaftliche Forschungsanwendungen
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- is widely used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of phosphorane, [(2-methoxyphenyl)methylene]triphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. The reaction proceeds through a [2+2] cycloaddition mechanism, leading to the formation of the desired alkene and triphenylphosphine oxide .
Vergleich Mit ähnlichen Verbindungen
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- can be compared with other Wittig reagents such as methylenetriphenylphosphorane and carbomethoxymethylenetriphenylphosphorane. These compounds share similar reactivity patterns but differ in their substituents and specific applications .
Carbomethoxymethylenetriphenylphosphorane: Used in the synthesis of vitamin B12 and other complex molecules.
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- is unique due to its specific substituents, which can influence its reactivity and selectivity in organic synthesis.
Eigenschaften
| 119100-22-0 | |
Molekularformel |
C26H23OP |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(2-methoxyphenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H23OP/c1-27-26-20-12-11-13-22(26)21-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-21H,1H3 |
InChI-Schlüssel |
JXVPIWBWXGOLQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)




